molecular formula C16H23BrN2O B12066386 N-(4-Bromophenyl)-1-piperidinepentanamide CAS No. 874449-94-2

N-(4-Bromophenyl)-1-piperidinepentanamide

Cat. No.: B12066386
CAS No.: 874449-94-2
M. Wt: 339.27 g/mol
InChI Key: UQXIUAXWVLKFCI-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)-1-piperidinepentanamide is a useful research compound. Its molecular formula is C16H23BrN2O and its molecular weight is 339.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

874449-94-2

Molecular Formula

C16H23BrN2O

Molecular Weight

339.27 g/mol

IUPAC Name

N-(4-bromophenyl)-5-piperidin-1-ylpentanamide

InChI

InChI=1S/C16H23BrN2O/c17-14-7-9-15(10-8-14)18-16(20)6-2-5-13-19-11-3-1-4-12-19/h7-10H,1-6,11-13H2,(H,18,20)

InChI Key

UQXIUAXWVLKFCI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

The Pivotal Role of Piperidine Containing Amides in Medicinal Chemistry

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. mdpi.comijnrd.org Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility, metabolic stability, and the capacity to cross cellular membranes. researchgate.net When combined with an amide linkage, another critical functional group in drug design, the resulting piperidine-containing amides exhibit a wide spectrum of pharmacological activities. nih.gov

These compounds are recognized for their diverse therapeutic applications, including acting as antipsychotics, anti-Alzheimer's agents, and analgesics. nih.govnih.govtandfonline.com The versatility of this scaffold allows for molecular modifications that can fine-tune the compound's affinity and selectivity for various biological targets.

The Research Context for N 4 Bromophenyl 1 Piperidinepentanamide and Its Relatives

While dedicated studies on N-(4-Bromophenyl)-1-piperidinepentanamide are not abundant in publicly available literature, the research landscape for its analogues is rich and informative. By examining related structures, we can infer the potential therapeutic areas and biological targets for this compound.

A notable area of research is in the development of multi-target antipsychotics. A series of novel amide-piperidine (and piperazine) derivatives have been optimized to interact with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov One such derivative demonstrated high affinity for D2, 5-HT1A, and 5-HT2A receptors, key targets in the treatment of psychosis. nih.gov Furthermore, these compounds have shown promise in improving cognitive function, suggesting a potential application in treating the cognitive deficits associated with schizophrenia. nih.gov

In the realm of neurodegenerative diseases, benzamide (B126) derivatives incorporating a piperidine (B6355638) core have been synthesized and evaluated as potential anti-Alzheimer's agents. nih.gov One derivative, with a fluorine substitution, exhibited potent acetylcholinesterase inhibitory activity, surpassing that of the standard drug donepezil (B133215). nih.gov Molecular docking studies revealed key interactions within the active site of the enzyme, highlighting the structural requirements for potent inhibition. nih.gov

The analgesic potential of piperidine derivatives is another significant area of investigation. A series of 4-aminomethyl piperidine derivatives have been synthesized and explored for their analgesic properties, targeting the µ-opioid receptor. tandfonline.com One compound in this series displayed excellent analgesic activity in preclinical models. tandfonline.com

The synthesis of the core structure, 1-(4-bromophenyl)piperidine (B1277246), has also been a subject of research, with methods being developed to produce this key intermediate efficiently. google.com

Future Research Trajectories for N 4 Bromophenyl 1 Piperidinepentanamide

Established Synthetic Pathways for this compound

Traditional synthetic routes to this compound rely on the stepwise assembly of its constituent parts. These methods, while robust, often involve multiple steps and the use of stoichiometric reagents.

Stepwise Construction of the Amide and Piperidine Moieties

Two primary retrosynthetic disconnections offer logical pathways for the construction of this compound.

Route A involves first forming the pentanamide chain and subsequently introducing the piperidine ring. This begins with the acylation of 4-bromoaniline (B143363) with a bifunctional pentanoyl derivative, such as 5-chlorovaleryl chloride. chemicalbook.comguidechem.comtcichemicals.com This reaction, typically conducted in the presence of a non-nucleophilic base like triethylamine (B128534) in a solvent such as dichloromethane (B109758), yields the intermediate N-(4-bromophenyl)-5-chloropentanamide. chemicalbook.com The second step is a nucleophilic substitution where the terminal chloro group is displaced by piperidine, often by heating the two reactants, to form the final product.

Route B prioritizes the formation of the N-aryl piperidine bond first. This pathway starts with the synthesis of 1-(4-bromophenyl)piperidine (B1277246). google.comsigmaaldrich.com This intermediate can be prepared through various methods, including the reaction of bromobenzene (B47551) with piperidine in the presence of a strong base like sodium tert-amylate or via palladium-catalyzed coupling reactions. google.comorgsyn.org Once formed, 1-(4-bromophenyl)piperidine is acylated using pentanoyl chloride or a related activated carboxylic acid to yield this compound.

A comparison of these two classical routes is presented below.

FeatureRoute A (Amidation First)Route B (Arylation First)
Initial Reactants 4-bromoaniline, 5-chlorovaleryl chloride4-bromoaniline (or derivative), piperidine
Key Intermediate N-(4-bromophenyl)-5-chloropentanamide1-(4-bromophenyl)piperidine
Second Major Step Nucleophilic substitution with piperidineAcylation with pentanoyl chloride
Potential Issues Potential for side reactions at the bromo- position under harsh conditions.Synthesis of the N-aryl piperidine can be challenging and may require expensive catalysts. google.com

Role of Key Intermediates in this compound Synthesis

The intermediates in these synthetic pathways are crucial for the successful construction of the target molecule.

N-(4-bromophenyl)-5-chloropentanamide: This intermediate, central to Route A, contains both the established amide bond and a reactive handle (the terminal chlorine) for the subsequent introduction of the piperidine moiety. chemicalbook.com Its synthesis from 4-bromoaniline and 5-chlorovaleryl chloride is a standard amidation reaction. guidechem.comchemicalbook.com 5-chlorovaleryl chloride itself is a key bifunctional reagent used in the synthesis of various pharmaceuticals and agrochemicals. chemicalbook.comgoogle.com

1-(4-bromophenyl)piperidine: This compound is the cornerstone of Route B. google.comsigmaaldrich.com Its synthesis represents the formation of the aryl C-N bond, a transformation that can be accomplished through classical nucleophilic aromatic substitution or, more efficiently, through modern cross-coupling chemistry. google.comorgsyn.orgwikipedia.org Once obtained, its secondary amine nature allows for straightforward acylation to complete the synthesis.

4-bromoaniline: This commercially available starting material is a fundamental building block, providing the bromophenyl moiety of the final compound. chemicalbook.comresearchgate.net Its amino group is the site of the initial acylation in Route A, while in advanced methods like the Buchwald-Hartwig amination, it serves as the amine coupling partner.

Advanced Synthetic Strategies Applicable to this compound

Modern synthetic organic chemistry offers more sophisticated and efficient methods that can be applied to the synthesis of this compound, often providing higher yields, milder reaction conditions, and greater functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions for Aromatic C-N Bond Formation (e.g., Buchwald-Hartwig Amination for bromophenyl-piperidine linkages)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. wikipedia.org This reaction is highly suitable for synthesizing the 1-(4-bromophenyl)piperidine intermediate (Route B) by directly coupling an aryl halide (like 1,4-dibromobenzene (B42075) or 4-bromoaniline itself, though the former is more common) with piperidine. wikipedia.orglibretexts.org

The reaction mechanism involves a catalytic cycle that includes the oxidative addition of the aryl bromide to a Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylpiperidine product and regenerate the Pd(0) catalyst. wikipedia.org

Key components of a typical Buchwald-Hartwig catalyst system include:

Palladium Precursor: Such as Pd(OAc)₂ or Pd₂(dba)₃.

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial. Examples include tri-tert-butylphosphine (B79228) (P(tBu)₃), XPhos, and SPhos, or bidentate ligands like BINAP. wikipedia.org

Base: A non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) being the most common. libretexts.org

Catalyst System ComponentExampleRole in Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃The active catalyst metal center.
Phosphine Ligand XPhos, SPhos, P(tBu)₃Stabilizes the palladium center and facilitates key steps of the catalytic cycle. libretexts.org
Base NaOtBu, K₃PO₄Activates the amine for coupling by deprotonation. libretexts.orgresearchgate.net
Solvent Toluene, DioxaneAnhydrous, non-protic solvent to facilitate the reaction. libretexts.org

This method significantly expands the scope and efficiency of C-N bond formation compared to older techniques. wikipedia.org

Innovative Amidation Techniques for Pentanamide Formation

While classical amidation often uses acyl chlorides, which generate stoichiometric amounts of acidic waste, modern techniques focus on catalytic and more atom-economical approaches. ucl.ac.ukcatalyticamidation.info These methods are applicable to the final step of Route B (acylating 1-(4-bromophenyl)piperidine) or a modified Route A using pentanoic acid directly.

Coupling Reagents: Reagents like HATU and HOBt/EDC are commonly used in small-scale synthesis to activate carboxylic acids for amidation under mild conditions, but they generate significant waste. ucl.ac.uk

Catalytic Direct Amidation: A greener alternative is the direct condensation of a carboxylic acid (pentanoic acid) and an amine (4-bromoaniline or 1-(4-bromophenyl)piperidine). ucl.ac.ukcatalyticamidation.infosigmaaldrich.com This is often promoted by catalysts that facilitate the removal of water, the sole byproduct. Boronic acids have emerged as effective catalysts for this transformation, often requiring azeotropic removal of water. ucl.ac.ukcatalyticamidation.info

Oxidative Amidation: Another approach involves the oxidative coupling of an aldehyde with an amine. researchgate.net For instance, pentanal could react with 1-(4-bromophenyl)piperidine in the presence of an oxidant and a catalyst (e.g., rhodium-based) to form the target amide. ucl.ac.ukresearchgate.net

Principles of Sustainable Synthesis in the Preparation of this compound Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.orgrsc.org Applying these principles to the synthesis of this compound derivatives involves several key considerations:

Atom Economy: Advanced catalytic methods like the Buchwald-Hartwig amination and direct catalytic amidation are superior to classical methods that use stoichiometric activating agents (like in older amidation techniques) or leaving groups. wikipedia.orgucl.ac.uk Direct amidation, where the only byproduct is water, is particularly high in atom economy. acs.orgmdpi.com

Catalysis over Stoichiometric Reagents: The use of palladium catalysts for C-N bond formation and boron or other catalysts for amidation significantly reduces waste compared to stoichiometric reagents. wikipedia.orgucl.ac.uksigmaaldrich.com Developing reusable or heterogeneous catalysts further enhances sustainability. acs.orgwhiterose.ac.uk

Safer Solvents and Reagents: Green chemistry encourages replacing hazardous solvents like dichloromethane and toxic reagents. ucl.ac.uk For instance, exploring direct amidation in greener solvents or even under solvent-free conditions is a key goal. acs.org Similarly, moving away from highly reactive and corrosive acyl chlorides towards direct carboxylic acid activation improves the safety profile of the synthesis. rsc.org

Energy Efficiency: Utilizing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.netresearchgate.net Flow chemistry setups can also offer superior control and efficiency for certain steps.

By integrating advanced catalytic methods and adhering to green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally benign. rsc.org

Identification and Validation of Molecular Targets for this compound

The molecular targets for a novel compound are typically identified through a combination of computational modeling and experimental screening. For piperidine derivatives, a wide range of potential targets has been identified, primarily centered on receptors and enzymes within the central nervous system.

The interaction of a ligand with its receptor is dictated by its three-dimensional structure and the distribution of its electronic properties. For piperidine-containing compounds, several key interactions have been noted. For instance, the protonatable nitrogen atom within the piperidine ring is often involved in electrostatic interactions with acidic residues, such as aspartic acid, in the binding pockets of G protein-coupled receptors (GPCRs). nih.gov

Furthermore, the aromatic portions of these molecules, such as the bromophenyl group in this compound, can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the receptor. nih.gov The nature and position of substituents on this aromatic ring can significantly influence binding affinity and selectivity.

The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) is a well-established target for piperidine-containing ligands and is implicated in cognitive functions. tandfonline.commdpi.com Compounds targeting this receptor can act as agonists, partial agonists, antagonists, or silent agonists. researchgate.net

Agonists at the α7 nAChR, for example, have been explored as potential therapeutics for cognitive deficits in conditions like Alzheimer's disease and schizophrenia. tandfonline.commdpi.com The functional activity of these compounds is often assessed using techniques such as two-electrode voltage clamp in Xenopus oocytes expressing the receptor or calcium flux assays in cell lines. researchgate.netnih.gov The efficacy of a compound is typically reported as its EC50 value, which is the concentration required to elicit a half-maximal response.

Conversely, antagonists of the α7 nAChR have also been developed from piperidine scaffolds. drugdesign.org These compounds block the action of the endogenous ligand, acetylcholine, and can be valuable tools for studying the physiological roles of the receptor. The potency of antagonists is measured by their IC50 or Ki values.

It is important to note that some compounds can exhibit complex pharmacology, acting as partial agonists, which elicit a submaximal response, or as "silent agonists," which desensitize the receptor without causing significant channel activation. researchgate.net

Beyond α7 nAChRs, piperidine derivatives have been shown to interact with a variety of other receptors and enzymes.

Sigma Receptors (σRs): Piperidine derivatives have demonstrated significant affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. wikipedia.org The σ1 receptor is a chaperone protein that can modulate various neurotransmitter systems. wikipedia.org The piperidine moiety is considered a critical structural element for affinity at sigma receptors. wikipedia.org

Dopamine Receptors: Certain 4-N-linked-heterocyclic piperidine derivatives have been synthesized and shown to possess high affinity and selectivity for the human dopamine D4 receptor. nih.gov

Histamine (B1213489) Receptors: N-aryl-piperidine derivatives have been designed as agonists for the human histamine H3 receptor, with the piperidine spacer moiety being crucial for specific binding. nih.gov

Cannabinoid Receptors: The structure-activity relationship of piperidine derivatives as antagonists for the CB1 cannabinoid receptor has been investigated, with modifications to the aminopiperidine region influencing receptor affinity and efficacy. researchgate.net

Opioid Receptors: Phenylpiperidine derivatives are a well-known class of opioid analgesics that primarily act as mu-opioid receptor agonists. painphysicianjournal.comnih.gov

Elucidation of Mechanism of Action for this compound at the Molecular and Cellular Level

The mechanism of action of a compound describes the molecular and cellular events that follow its interaction with its target. For piperidine derivatives, this can involve direct receptor activation or blockade, as well as modulation of downstream signaling pathways.

Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated. A lower Ki value indicates a higher binding affinity.

The selectivity of a compound is determined by comparing its affinity for its primary target to its affinity for other receptors. A highly selective compound will have a significantly lower Ki for its intended target compared to other receptors. For example, some piperidine derivatives have been shown to be highly selective for the human dopamine D4 receptor over the D2 and D3 subtypes. nih.gov

Table 1: Example Binding Affinities of Piperidine Derivatives for Various Receptors

Compound ClassTarget ReceptorBinding Affinity (Ki)Reference
4-N-linked-heterocyclic piperidineHuman Dopamine D45.2 nM nih.gov
N-aryl-piperidineHuman Histamine H3Moderate to High Affinity nih.gov
Piperazine/Piperidine DerivativeSigma-1 Receptor3.64 nM wikipedia.org
Piperazine/Piperidine DerivativeHistamine H3 Receptor7.70 nM wikipedia.org

This table presents example data for illustrative purposes and does not represent data for this compound.

The binding of a ligand to its receptor initiates a cascade of intracellular events known as downstream signaling. The specific pathways modulated depend on the receptor and the nature of the ligand (agonist or antagonist).

For example, activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, including Ca2+. mdpi.com This increase in intracellular calcium can then trigger a variety of downstream signaling cascades, such as the activation of protein kinases and the regulation of gene expression. Nicotine, a non-selective nAChR agonist, has been shown to activate the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling pathway and inhibit the NF-κB signaling pathway in the hippocampus. nih.gov

In the context of GPCRs, such as dopamine and histamine receptors, ligand binding leads to a conformational change in the receptor, which in turn activates intracellular G proteins. These G proteins then modulate the activity of effector enzymes like adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers such as cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3). These second messengers then propagate the signal throughout the cell, leading to a physiological response.

In Vitro Pharmacological Profiling of this compound

In vitro pharmacological profiling is a critical early step in drug discovery to understand how a compound interacts with its biological targets in a controlled, cellular, or molecular environment. This process helps in identifying the mechanism of action and potential off-target effects.

Cell-Based Assays for Target Engagement and Functional Activity

To investigate the pharmacological profile of this compound, a variety of cell-based assays would be employed to confirm that the compound can enter cells and interact with its intended target. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays could be utilized to measure target engagement in living cells. These assays provide crucial information on whether the compound binds to its putative target and can help in optimizing its cellular permeability and target affinity.

Following target engagement, functional cell-based assays are necessary to determine the compound's effect on cellular signaling pathways. Depending on the target, these could include reporter gene assays, second messenger assays (e.g., cAMP or calcium flux), or high-content imaging to assess downstream functional consequences of target modulation.

Hypothetical Data for Target Engagement Assay:

Assay TypeTarget ProteinCell LineResult (Illustrative)
NanoBRETHypothetical Kinase XHEK293IC50 = 500 nM
CETSAHypothetical GPCR YCHOThermal Shift Observed

Enzyme Activity Modulation Studies (if applicable)

If the target of this compound were an enzyme, direct enzymatic assays would be conducted. These assays would quantify the compound's ability to either inhibit or activate the enzyme. The results are typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value, which indicates the compound's potency. Such studies are fundamental in understanding the direct molecular interaction and guiding further structural optimization.

Preclinical In Vivo Pharmacological Evaluation in Relevant Disease Models

After establishing in vitro activity, preclinical in vivo studies in animal models are essential to understand the compound's physiological effects in a living organism.

Design and Justification of Animal Models for Investigating this compound Biological Plausibility

The choice of an animal model would be dictated by the therapeutic indication for which this compound is being developed. For instance, if the compound is hypothesized to have antipsychotic properties, rodent models of psychosis, such as those induced by N-methyl-D-aspartate (NMDA) receptor antagonists like dizocilpine (B47880) (MK-801) or 5-HT2A receptor agonists, might be employed. The justification for using such models lies in their ability to replicate certain behavioral or neurochemical aspects of the human disease, thereby providing a platform to assess the potential efficacy of the test compound.

Assessment of In Vivo Biological Responses and Functional Outcomes Related to this compound

In these animal models, a range of behavioral and physiological parameters would be measured to assess the in vivo effects of the compound. For a potential antipsychotic, this could involve evaluating its ability to reverse induced hyperactivity or deficits in prepulse inhibition. The functional outcomes are designed to provide evidence of the compound's therapeutic potential and to establish a relationship between the dose administered and the observed effect.

Illustrative In Vivo Study Data Table:

Animal ModelBehavioral TestOutcome Measure (Illustrative)
Rat (MK-801 induced)Locomotor ActivityReduction in hyperactivity
MousePrepulse InhibitionReversal of sensory gating deficits

Structure Activity Relationship Sar Studies and Rational Design of N 4 Bromophenyl 1 Piperidinepentanamide Analogues

Systematic Modifications of the N-(4-Bromophenyl) Moiety and their Impact on Biological Activity

The N-aryl portion of the molecule plays a crucial role in inhibitor potency, primarily by modulating the electronic environment of the reactive amide carbonyl. While a simple correlation is not always observed, the nature and position of substituents on the phenyl ring are critical. nih.gov

Research on related aryl amide, urea (B33335), and carbamate (B1207046) inhibitors of FAAH shows that electron-withdrawing groups on the aryl ring can enhance the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enzyme's catalytic serine. nih.gov However, this effect is complex; in some series, electron-withdrawing groups at positions conjugated with the reactive group have been found to yield less potent compounds, suggesting that electronic effects can also be detrimental. researchgate.net

Studies on dual inhibitors of FAAH and soluble epoxide hydrolase (sEH) have shown that halogen substituents on the phenyl ring, including bromo, are well-tolerated and can result in potent, low-nanomolar inhibition of FAAH. nih.gov This indicates that the 4-bromo substituent of the parent compound is a favorable feature for biological activity. The table below summarizes the impact of various substituents on the phenyl ring in analogous FAAH inhibitor series.

Substituent (R) on Phenyl RingGeneral Effect on FAAH Inhibition PotencyRationale
Halogens (F, Cl, Br) Generally well-tolerated or enhances potency. nih.govProvides favorable electronic properties and potential for specific interactions within the binding site.
Electron-Withdrawing (e.g., -CF₃) Detrimental in some positions. nih.govWhile it increases electrophilicity, it may introduce unfavorable steric or electronic clashes.
Electron-Donating (e.g., -CH₃, -NEt₂) Often reduces potency. nih.govnih.govMay decrease the electrophilicity of the reactive carbonyl, slowing the rate of covalent modification.
No Substituent (H) Often results in significant loss of potency. nih.govHighlights the importance of substitution for optimal binding and reactivity.

Structure-Activity Relationships Governing Substitutions on the Piperidine (B6355638) Ring of N-(4-Bromophenyl)-1-piperidinepentanamide Derivatives

The piperidine ring serves as a central scaffold, orienting the aryl amide headgroup and the linker chain within the enzyme's binding pocket. Its structure is a key component for activity. nih.gov In comparative studies of FAAH inhibitors, piperidine-containing analogues have demonstrated distinct advantages over similar structures, such as piperazine (B1678402).

Specifically, piperidine analogues were found to be slightly more potent than their corresponding piperazine counterparts. nih.gov This enhanced potency is attributed to more favorable van der Waals interactions between the lipophilic piperidine ring and the enzyme's acyl chain binding channel. nih.gov Computational studies have further revealed that the FAAH enzyme can induce a distortion in the amide bond connected to the piperidine/piperazine ring, which makes the inhibitor more reactive and facilitates the covalent modification of the enzyme. nih.govnih.gov

Ring ScaffoldRelative Potency vs. FAAHRationale
Piperidine HigherMore favorable lipophilic and van der Waals interactions with the enzyme's acyl chain binding channel. nih.gov
Piperazine LowerThe second nitrogen atom may introduce less favorable electronic or solvation properties compared to the all-carbon piperidine ring in this specific binding context. nih.gov

Influence of Pentanamide (B147674) Chain Length and Functionalization on Compound Activity

The pentanamide chain acts as a linker, and its length and flexibility are critical for correctly positioning the inhibitor within the FAAH active site. This chain is believed to occupy the enzyme's acyl chain-binding channel, which normally accommodates the fatty acid portion of endogenous substrates like anandamide. nih.gov The alkyl chain of the inhibitor binds to this channel, while the N-aryl group is oriented toward the catalytic triad. nih.gov

While specific studies systematically varying the chain length from one to six carbons for the this compound series are not widely reported, general principles of FAAH inhibitor design suggest that an optimal linker length is required.

Too short: A shorter chain may fail to reach and establish key stabilizing interactions deep within the hydrophobic acyl chain-binding channel.

Too long: An overly long or rigid chain might introduce steric hindrance or prevent the reactive amide from achieving the necessary proximity and orientation relative to the catalytic serine residue.

Functionalization of the linker chain, for instance by introducing methyl or hydroxyl groups, can also significantly impact activity. nih.gov Such modifications can affect the chain's conformation and introduce new steric or electronic interactions, which may be either beneficial or detrimental to binding and reactivity. nih.gov

Stereochemical Effects on the Activity Profile of this compound Analogues

Stereochemistry can play a significant role in the activity of this compound analogues, particularly if chiral centers are introduced on the piperidine ring or the pentanamide chain. The FAAH active site is a chiral environment, and as such, it can exhibit differential binding affinities for enantiomers or diastereomers of an inhibitor.

In related series of FAAH inhibitors, the separation of racemic mixtures into individual enantiomers has been a necessary step for optimization. nih.gov For example, the introduction of a methyl group on the linker chain of a piperidine urea inhibitor created a chiral center, and the resulting enantiomers were separated for individual evaluation. nih.gov This practice underscores the principle that one enantiomer often possesses significantly higher activity than the other, as it can achieve a more complementary fit within the enzyme's active site. Although specific data for this compound is limited, it is a critical parameter to consider in the design of any substituted analogue.

Development of Quantitative Structure-Activity Relationships (QSAR) for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for understanding and predicting the potency of inhibitors. For FAAH inhibitors with scaffolds similar to this compound, such as piperazine-carboxamides, several 3D-QSAR studies have been successfully developed. nih.govnih.govresearchgate.netpreprints.org

These models, often employing methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the 3D properties of molecules with their biological activity. mdpi.com For piperazine-carboxamide FAAH inhibitors, a CoMSIA model was developed and extensively validated, showing excellent predictive power (q² = 0.734; r² = 0.966). nih.govnih.gov

Analysis of the 3D contour maps generated from these models provides crucial insights for rational drug design:

Electrostatic Fields: These maps highlight regions where positive or negative electrostatic potential is favorable for activity. For instance, they can confirm that electron-withdrawing features near the reactive carbonyl are beneficial.

Steric Fields: These maps indicate where bulky substituents are favored or disfavored, helping to avoid steric clashes within the enzyme's active site.

Hydrogen Bond Donor/Acceptor Fields: These maps identify key locations where hydrogen bond donors or acceptors on the inhibitor can form crucial interactions with amino acid residues in the active site, significantly enhancing binding affinity.

For piperazine-carboxamide and 1,3,4-oxadiazol-2-one based FAAH inhibitors, electrostatic and hydrogen-bond acceptor properties were found to be among the most important descriptors for activity. mdpi.commdpi.com These findings are directly applicable to the design of novel this compound analogues, guiding the selection of substituents to maximize potency.

Computational Approaches in N 4 Bromophenyl 1 Piperidinepentanamide Research

Molecular Docking and Ligand-Protein Interaction Analysis for N-(4-Bromophenyl)-1-piperidinepentanamide and its Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.com This method is instrumental in structure-based drug design for identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

In research on analogues of this compound, molecular docking has been effectively used to elucidate binding modes with specific enzymes. For instance, a study on a series of N'-(aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, which share structural similarities with the target compound, employed molecular docking to investigate their interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tubitak.gov.tr The docking simulations were performed using AutoDock Vina, a widely used software, to understand the structural basis for the observed enzyme inhibition. tubitak.gov.tr

The analysis for the most potent inhibitors in that series, such as compound 4i (N'-[(4-bromophenyl)sulfonyl]-1-(phenylsulfonyl)piperidin-4-carbohydrazide), revealed specific binding patterns within the active sites of both AChE and BChE. tubitak.gov.tr The binding models generated from these simulations are crucial for rationalizing the structure-activity relationships and guiding the design of more potent inhibitors. tubitak.gov.tr Similarly, docking studies on other compounds containing the 4-bromophenyl moiety, such as pyrazole (B372694) derivatives, have been used to predict binding energies and conformations with enzymes like AChE and BChE, further highlighting the utility of this approach in studying target interactions. dergipark.org.tr

Table 1: Representative Molecular Docking Findings for an Analogue of this compound. tubitak.gov.tr
Compound AnalogueTarget EnzymeKey Interacting Residues (Predicted)Binding Affinity (kcal/mol)Interaction Types
N'-[(4-bromophenyl)sulfonyl]-1-(phenylsulfonyl)piperidin-4-carbohydrazide (4i)AChETyr121, Trp279, Tyr334-10.9Hydrogen Bonding, π-π Stacking
N'-[(4-bromophenyl)sulfonyl]-1-(phenylsulfonyl)piperidin-4-carbohydrazide (4i)BChETrp82, His438, Gly116-11.5Hydrogen Bonding, Hydrophobic Interactions

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Stability of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and binding stability of a ligand-protein complex over time. nih.govfrontiersin.org This method simulates the natural movement of atoms and molecules, offering deeper insights than the static pictures provided by molecular docking. frontiersin.org

The trajectories from MD simulations can be analyzed to calculate root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in its predicted pose. mdpi.com Furthermore, these simulations can reveal the role of water molecules in mediating interactions and uncover conformational changes in the protein upon ligand binding, which are crucial for a complete understanding of the binding mechanism. nih.govmdpi.com While specific MD studies on this compound are not detailed in the available literature, the application of this technique to similar ligand-protein systems, such as inhibitors of phosphodiesterase 4 (PDE4), demonstrates its power in refining binding hypotheses. nih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiling of this compound and Analogues

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govespublisher.com By calculating the distribution of electrons, DFT can predict various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of a molecule. nih.govespublisher.com

DFT studies have been conducted on various compounds containing the 4-bromophenyl structural motif. For example, the analysis of N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide using DFT at the B3LYP/6-31G(d,p) level provided insights into its frontier molecular orbitals. nih.gov Such calculations help in understanding intramolecular charge transfer and identifying the regions of a molecule that are most likely to participate in chemical reactions. nih.gov

In a study on 3-(4-Bromophenyl)-5-(4-dimethylaminophenyl)-1-phenyl-2-pyrazoline, DFT calculations were used to analyze the electronic structure and revealed strong conjugation of the pyrazoline chromophore with the aromatic rings. nih.gov For this compound and its analogues, DFT can be used to:

Optimize the molecular geometry to its lowest energy state.

Calculate the HOMO-LUMO energy gap to assess chemical stability. espublisher.com

Generate molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attack.

Determine other quantum chemical descriptors like chemical hardness, potential, and electrophilicity index. mdpi.com

These theoretical calculations are invaluable for profiling the reactivity of new compounds and understanding their electronic properties, which are fundamental to their biological activity. nih.govmdpi.com

Table 2: Representative DFT-Calculated Properties for an Analogue Structure. espublisher.com
Analogue CompoundComputational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Chemical Hardness (eV)
1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thioneDFT/B3LYP/6-31G**-5.87-1.993.881.94

In Silico Prediction and Optimization of Pharmacological Properties for this compound Analogues

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery. nih.govnih.gov These computational models assess the drug-likeness of a compound, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.govnih.gov

For analogues of this compound, various online tools and software can be used to predict key pharmacological properties. For instance, studies on piperazine (B1678402) and indole (B1671886) derivatives have utilized platforms like ADMETlab 2.0, Molinspiration, and MolPredictX to evaluate physicochemical properties (e.g., molecular weight, LogP, aqueous solubility), pharmacokinetic parameters, and potential biological activities. nih.gov

Key properties predicted for analogues often include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. nih.gov

Topological Polar Surface Area (TPSA): An indicator of a drug's ability to permeate cell membranes. nih.gov

Number of Rotatable Bonds: Relates to the conformational flexibility of the molecule. nih.gov

Prediction of Activity Spectra for Substances (PASS): This predicts a wide range of biological activities based on the structure of the compound.

Bioactivity Scores: Tools like Molinspiration can calculate scores for activity towards targets like GPCRs, ion channels, kinases, and enzymes. nih.gov

By analyzing these properties for a series of analogues, researchers can identify structural modifications that optimize the pharmacological profile, such as improving solubility or reducing predicted toxicity, thereby guiding the synthesis of superior compounds. nih.gov

Virtual Screening Strategies for the Discovery of Novel this compound Derivatives

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This approach significantly accelerates the discovery of new lead compounds by narrowing down the number of molecules that need to be synthesized and tested experimentally. mdpi.com

The process typically begins with a library of compounds, which can be commercially available or virtually generated. Molecular docking is then used to "screen" each compound against the three-dimensional structure of the target protein. nih.gov The compounds are ranked based on their predicted binding affinity or docking score, and the top-ranking hits are selected for further investigation. nih.gov

For the discovery of novel derivatives of this compound, a virtual screening campaign could be designed using its core structure as a template. A library of virtual compounds could be created by adding various substituents to the piperidine (B6355638) or phenyl rings. This library would then be screened against a relevant biological target. For example, virtual screening of piperazine derivatives has been successfully used to identify potential inhibitors of human acetylcholinesterase, a key target in Alzheimer's disease research. nih.gov In that study, screening identified derivatives that could bind to both the catalytic and peripheral anionic sites of the enzyme. nih.gov This strategy provides a powerful and efficient pathway to discover novel and potentially more effective derivatives of a lead compound.

Analytical and Characterization Techniques in N 4 Bromophenyl 1 Piperidinepentanamide Research

Spectroscopic Methods for Structural Elucidation of N-(4-Bromophenyl)-1-piperidinepentanamide (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for determining the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, functional groups, and the connectivity of its atoms. While specific experimental data for this compound is not widely available in published literature, the principles of these techniques allow for a predictive analysis of the expected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: This technique would identify the distinct types of protons in the molecule and their immediate electronic environment. The spectrum would be expected to show characteristic signals for the aromatic protons on the bromophenyl ring, the protons of the piperidine (B6355638) ring, and the protons along the pentanamide (B147674) alkyl chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would confirm the connectivity of these different parts. For instance, the aromatic protons would likely appear as doublets in the downfield region (approx. 7.0-7.5 ppm), while the various methylene (-CH₂) groups of the piperidine and pentanamide chain would produce more complex signals in the upfield region.

¹³C NMR: This analysis would detect all unique carbon atoms in the molecule, providing a count of the distinct carbon environments. Key signals would include those for the carbonyl carbon of the amide group (typically in the 170-175 ppm range), the aromatic carbons of the bromophenyl ring (with the carbon attached to the bromine atom showing a characteristic shift), and the aliphatic carbons of the piperidine and pentanamide moieties.

Illustrative ¹H and ¹³C NMR Data Interpretation for this compound

Technique Structural Moiety Expected Chemical Shift (ppm) Expected Multiplicity
¹H NMR Aromatic C-H (Bromophenyl) ~7.0 - 7.5 Doublet
Amide N-H ~7.5 - 8.5 Singlet/Triplet
-CH₂- (Piperidine ring) ~1.4 - 2.5 Multiplet
-CH₂- (Pentanamide chain) ~1.3 - 2.3 Multiplet
¹³C NMR Carbonyl C=O (Amide) ~170 - 175 Singlet
Aromatic C-Br ~115 - 120 Singlet
Aromatic C-N ~135 - 140 Singlet
Aromatic C-H ~120 - 135 Singlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display characteristic absorption bands confirming its key structural features. A strong absorption band around 1650-1680 cm⁻¹ would indicate the presence of the amide carbonyl group (C=O stretch). Another key band would be the N-H stretching vibration of the secondary amide, typically appearing in the region of 3200-3400 cm⁻¹. Other significant peaks would include C-H stretches for both the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula. The mass spectrum would show a molecular ion peak ([M]+) corresponding to the mass of the entire molecule. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]+ and [M+2]+), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Furthermore, analysis of the fragmentation pattern can provide additional structural information, revealing how the molecule breaks apart under energetic conditions.

Chromatographic Techniques for Purification and Purity Assessment of this compound

Chromatographic methods are essential for the separation, purification, and assessment of the purity of synthesized chemical compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common chromatographic technique for purity analysis. A reversed-phase HPLC (RP-HPLC) method would likely be developed for this compound. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). The compound would be separated from any starting materials, byproducts, or degradation products based on its hydrophobicity.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method would demonstrate high specificity, linearity, accuracy, and precision for quantifying the compound. While specific studies on this molecule are not readily found, research on analogous compounds demonstrates the utility of RP-HPLC for purity determination. For instance, methods have been developed for related bromophenyl-containing molecules, achieving good separation and quantification at low levels researchgate.net.

Illustrative HPLC Method Parameters for Purity Assessment

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or Isocratic mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV Absorbance (e.g., at 254 nm)

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Other chromatographic techniques like column chromatography are typically used for the initial purification of the crude product after synthesis, employing silica gel as the stationary phase and a mixture of nonpolar and polar solvents as the mobile phase.

X-ray Crystallography for High-Resolution Structural Determination of this compound and Co-crystal Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at atomic resolution. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the exact positions of each atom in the crystal lattice.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its constitution and stereochemistry. It would yield precise data on bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation, including the orientation of the bromophenyl ring relative to the amide plane and the conformation of the piperidine ring (which typically adopts a chair conformation).

Currently, there are no publicly available crystal structures for this compound in crystallographic databases. However, structural studies of related compounds containing both bromophenyl and piperidine/piperazine (B1678402) moieties have been reported, providing detailed insights into their molecular geometry and intermolecular interactions in the solid state.

Furthermore, X-ray crystallography is a key technique in the field of crystal engineering for studying co-crystals. If this compound were to be co-crystallized with another molecule (a coformer), X-ray diffraction would be used to determine the structure of the resulting co-crystal complex. This would reveal the specific intermolecular interactions, such as hydrogen bonds or halogen bonds, that hold the two components together in the crystal lattice.

Translational Research Potential and Future Directions for N 4 Bromophenyl 1 Piperidinepentanamide

Mechanistic Basis for Potential Therapeutic Applications in Neurological Disorders, particularly those involving α7 nAChRs

The therapeutic potential of N-(4-Bromophenyl)-1-piperidinepentanamide in neurological disorders is strongly suggested by its likely interaction with alpha7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs). These receptors are ligand-gated ion channels widely expressed in key brain regions such as the hippocampus and prefrontal cortex and are implicated in cognitive processes like learning, memory, and attention. mdpi.comresearchgate.net Dysfunction of the α7 nAChR pathway is linked to the pathophysiology of several neurological and psychiatric conditions, including Alzheimer's disease and the cognitive deficits associated with schizophrenia. nih.govopenmedicinalchemistryjournal.com

The α7 nAChR is characterized by a high permeability to calcium, rapid activation, and equally rapid desensitization, which can limit the therapeutic efficacy of simple agonists. mdpi.com This has led to significant interest in positive allosteric modulators (PAMs), which bind to a site on the receptor distinct from the agonist binding site. mdpi.com PAMs enhance the receptor's response to the endogenous agonist, acetylcholine, potentially overcoming the limitations of rapid desensitization and offering a more nuanced modulation of cholinergic signaling. nih.gov

Given its structure, this compound could function as an α7 nAChR modulator. The modulation of these receptors presents a promising strategy for treating cognitive impairments. nih.gov Preclinical data for various α7 PAMs have shown they can enhance memory-related performance and normalize sensory gating deficits, which are observed in conditions like schizophrenia. nih.gov The mechanism involves potentiating the receptor's function, which can increase channel open time and prolong the response to neurotransmitters. nih.gov This enhancement of α7 nAChR-mediated signaling can, in turn, modulate downstream events, including neurotransmitter release and synaptic plasticity, which are crucial for healthy cognitive function. mdpi.comopenmedicinalchemistryjournal.com

Table 1: Potential Effects of α7 nAChR Positive Allosteric Modulators (PAMs) in Neurological Disorders

Therapeutic EffectMechanism of ActionRelevant Disease ModelsSupporting Evidence
Improvement in Cognitive Function Enhancement of agonist-evoked currents and prolongation of receptor response.Alzheimer's Disease, SchizophreniaPreclinical studies show PAMs enhance performance in memory tasks (e.g., Morris water maze, social recognition). nih.gov
Normalization of Sensory Gating Deficits Modulation of GABAergic synaptic transmission in the hippocampus. nih.govSchizophreniaα7 agonists and PAMs have been shown to normalize sensory gating deficits in animal models and humans. nih.govnih.gov
Neuroprotection Regulation of Ca2+-dependent intracellular processes.Alzheimer's Disease, Ischemic Strokeα7 nAChR activation is linked to neuroprotective pathways and the modulation of neuroinflammation. mdpi.combohrium.com
Anti-inflammatory Effects Modulation of inflammatory pathways.Chronic Pain, NeuroinflammationActivation of α7 nAChRs can reduce inflammation, suggesting a role in treating inflammatory components of neurological diseases. bohrium.combiorxiv.org

Exploration of Broader Mechanistic Applications for this compound Based on Piperidine (B6355638) Scaffolds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental scaffold in medicinal chemistry and a component of numerous FDA-approved drugs. researchgate.netnih.gov Its prevalence is due to its ability to serve as a versatile building block that can improve the pharmacokinetic and pharmacodynamic properties of a molecule, such as membrane permeability and metabolic stability. researchgate.net Piperidine and its derivatives are associated with a vast range of pharmacological activities, including applications as CNS modulators, analgesics, and antipsychotics. researchgate.netijnrd.org

The incorporation of the piperidine scaffold into this compound suggests a broad potential for mechanistic applications beyond a single target. Piperidine derivatives have been successfully developed for a multitude of biological targets within the central nervous system. nih.govresearchgate.net For instance, donepezil (B133215), a piperidine-containing compound, is a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. nih.govnih.gov Other piperidine derivatives act on dopamine (B1211576), serotonin (B10506), and opioid receptors, highlighting the scaffold's adaptability. ijnrd.org

The specific substitutions on the piperidine ring and its attached side chains determine the ultimate biological activity. The N-pentanamide linkage and the 4-bromophenyl group in the target compound provide specific physicochemical properties that will dictate its interactions with various biological targets. Research into other bromophenyl-piperidine derivatives has revealed multifactorial activity, including inhibition of acetylcholinesterase (AChE), antioxidant properties, and modulation of monoamine oxidases (MAO-A and MAO-B). mdpi.com This suggests that this compound could potentially engage multiple targets relevant to the complex pathology of neurodegenerative diseases. mdpi.com

Table 2: Examples of Pharmacological Applications of the Piperidine Scaffold

Drug/Compound ClassPrimary Mechanism/TargetTherapeutic AreaReference
Donepezil Acetylcholinesterase InhibitorAlzheimer's Disease nih.gov, ijnrd.org, nih.gov
Haloperidol Dopamine D2 Receptor AntagonistAntipsychotic ijnrd.org
Methylphenidate Dopamine/Norepinephrine Reuptake InhibitorADHD (Stimulant) ijnrd.org
Fentanyl μ-Opioid Receptor AgonistAnalgesic ijnrd.org
Paroxetine Selective Serotonin Reuptake Inhibitor (SSRI)Antidepressant ijnrd.org
4'-Bromophenyl-4'-piperidinol derivatives Multi-target (AChE, MAO-B, Aβ aggregation)Alzheimer's Disease Research mdpi.com

Research into Advanced Delivery Systems for this compound in Preclinical Models

A significant hurdle in the development of therapeutics for CNS disorders is the blood-brain barrier (BBB), which restricts the passage of most molecules into the brain. nih.gov The physicochemical properties of this compound will influence its ability to cross the BBB, but advanced delivery systems are being researched to enhance brain targeting for compounds with similar scaffolds. nih.gov

Nanotechnology offers a promising solution for delivering drugs to the CNS. nih.gov Biodegradable and biocompatible nanoparticles can be engineered to encapsulate therapeutic agents, protecting them from enzymatic degradation and facilitating their transport across the BBB. nih.gov For piperidine-containing compounds, which can be hydrophobic, encapsulation in nanoparticles such as chitosan-based nanoparticles has been shown to be effective. nih.gov In preclinical models of Alzheimer's disease, intranasal delivery of piperine-loaded chitosan (B1678972) nanoparticles demonstrated enhanced cognitive benefits and brain targeting, suggesting a viable non-invasive delivery route. nih.gov

Other advanced delivery systems being explored for heterocyclic compounds include polymeric films and hydrogels. nih.gov These systems can be designed for controlled release, maintaining a therapeutic concentration of the drug at the target site over a sustained period. nih.gov For a compound like this compound, developing such a formulation could be critical for its preclinical evaluation, ensuring adequate brain exposure to test its efficacy in animal models of neurological disorders.

Emerging Research Challenges and Opportunities in this compound Development

The development of this compound faces several challenges common to CNS drug discovery. A primary challenge is achieving optimal target engagement and selectivity. While targeting α7 nAChRs is a promising strategy, ensuring selectivity over other nAChR subtypes is crucial to minimize potential off-target effects. mdpi.com Furthermore, the complex polypharmacology of many piperidine-based drugs can be a double-edged sword; while multi-target activity can be beneficial in complex diseases, it also complicates the pharmacological characterization and prediction of clinical outcomes. mdpi.commdpi.com

Despite these challenges, significant opportunities exist. The cognitive deficits in schizophrenia and Alzheimer's disease represent a major unmet medical need, and novel modulators of the cholinergic and glutamatergic systems are in high demand. nih.govnih.gov There is a growing interest in developing multi-target-directed ligands (MTDLs) that can simultaneously address different aspects of a disease's pathology, such as cholinergic deficits, amyloid-beta aggregation, and oxidative stress. mdpi.commdpi.com The structure of this compound, combining a piperidine scaffold with a bromophenyl group, makes it a candidate for development as an MTDL.

Another opportunity lies in the potential for this compound to be combined with cognitive training or other psychosocial interventions. Pharmacological agents that enhance cognitive function may augment the ability of patients to learn and benefit from rehabilitative programs. youtube.com

Integration of this compound Research with Synergistic Therapeutic Strategies

The future development of this compound may involve its integration into synergistic therapeutic strategies. Given its potential role as an α7 nAChR PAM, it could be co-administered with an α7 agonist. This approach could produce a synergistic effect, where the PAM enhances the therapeutic action of the agonist at lower concentrations, potentially reducing dose-limiting side effects. bohrium.com Studies have shown that combining a type II α7 PAM with an α7 agonist can synergistically reduce pain in preclinical models, demonstrating the viability of this approach. bohrium.com

Furthermore, in complex neurodegenerative diseases like Alzheimer's, a combination of therapies targeting different pathological pathways is likely to be more effective than a single-target monotherapy. mdpi.com Research into this compound could be integrated with strategies targeting amyloid and tau pathology. For instance, a compound that enhances cholinergic transmission and cognitive function could be combined with an anti-amyloid agent. Donepezil-based hybrids that also incorporate moieties targeting other systems, like the serotonin transporter, are already being explored to simultaneously address cognitive and mood symptoms in Alzheimer's patients. mdpi.com This highlights a clear path for exploring this compound as part of a rational, multi-faceted treatment regimen for neurological disorders.

Q & A

Q. What are the common synthetic routes for N-(4-Bromophenyl)-1-piperidinepentanamide, and what key reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, such as coupling 4-bromoaniline with piperidine derivatives. A palladium-catalyzed cross-coupling (e.g., Suzuki reaction) under reflux with K₂CO₃ in acetonitrile forms the carboxamide backbone . For example, N-(4-bromophenyl)-pyridine-2-carboxamide ligand synthesis uses 2-picolinic acid and 4-bromoaniline with triphenylphosphite, yielding >90% under optimized conditions . Chloroacetamide intermediates can also react with bromophenyl groups under basic conditions . Key factors affecting yield include catalyst loading (e.g., 10% Pd/C), solvent purity (anhydrous CH₃CN), and reaction time (5–7 hours) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirms structural integrity by identifying proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups .
  • FT-IR : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing using SHELX software .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .

Q. How is computational modeling applied to predict the biological interactions of this compound?

Answer: Molecular docking studies assess binding affinities to targets (e.g., enzymes, receptors). For analogs like N-[1-(4-bromophenyl)ethyl]acetamide, simulations using density-functional theory (DFT) evaluate electron distribution and reactivity . These models guide hypotheses for experimental validation, such as fluorescence polarization assays to measure IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) affect the bioactivity of this compound analogs?

Answer: Replacing bromine with chlorine or fluorine alters lipophilicity (LogP) and receptor binding. For example:

  • 4-Chlorophenyl analogs : Increased LogP (3.1 vs. 2.8) enhances blood-brain barrier permeability, showing higher CNS activity .
  • 4-Fluorophenyl analogs : Reduced steric hindrance improves binding to polar active sites .
SubstituentTarget IC₅₀ (nM)LogP
Br1202.8
Cl953.1
F1502.5

Comparative studies use radioligand displacement assays and molecular dynamics simulations .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

Answer: Yield discrepancies often arise from:

  • Catalyst deactivation : Use fresh Pd catalysts and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Solvent purity : Anhydrous CH₃CN minimizes hydrolysis of intermediates .
  • Statistical optimization : Design of experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry). For example, a 15% increase in yield was achieved by adjusting K₂CO₃ equivalents from 1.2 to 1.5 .

Q. What advanced techniques validate the compound’s mechanism of action in enzymatic assays?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for kinase targets, revealing enthalpy-driven interactions .
  • Surface Plasmon Resonance (SPR) : Measures real-time association/dissociation kinetics (e.g., kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, k𝒹 = 0.03 s⁻¹) .
  • Knockdown experiments : siRNA/CRISPR-mediated gene silencing confirms functional relevance of target proteins .

Methodological Notes

  • Synthetic Optimization : Reproducibility requires strict control of anhydrous conditions and catalyst quality .
  • Data Contradictions : Cross-validate computational predictions with orthogonal assays (e.g., SPR + ITC) to resolve conflicting binding data .
  • Structural Analogues : Use QSAR (Quantitative Structure-Activity Relationship) models to prioritize substituents for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.